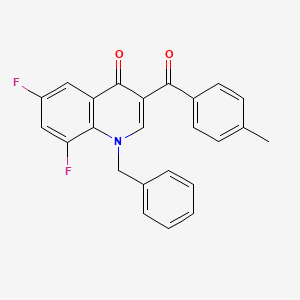

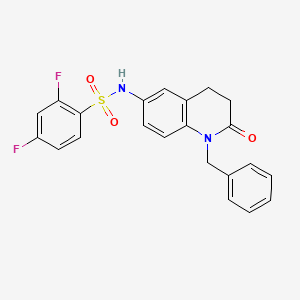

![molecular formula C11H14ClN3O B2527069 [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1864073-20-0](/img/structure/B2527069.png)

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

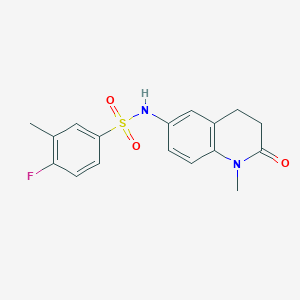

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, also known as PEG-TM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole derivatives and has been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Chiral Auxiliary and Inducer

Chiral inducers and auxiliaries play a crucial role in synthesizing enantiopure products, including drugs and agrochemicals. α-PEA, a cheap primary amine available in both enantiomeric forms, is widely used. It offers a structural motif frequently applied in the synthesis of chiral building blocks, which are useful in divergent asymmetric synthesis. Due to its successful applications in chiral recognition processes, α-PEA is considered a privileged chiral inducer and auxiliary .

Diastereoselective Synthesis

α-PEA serves as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products. By incorporating α-PEA into reaction pathways, chemists can control stereochemistry and achieve specific product outcomes. This application is particularly valuable in drug discovery and development .

Chiral Ligands

Chiral ligands containing α-PEA moieties are employed in asymmetric reactions. These ligands enhance enantioselectivity, allowing chemists to selectively form one enantiomer over the other. Such reactions are essential in the synthesis of pharmaceutical intermediates and fine chemicals .

Modular Chiral Organocatalysts

Researchers have constructed effective modular chiral organocatalysts using α-PEA fragments. These catalysts facilitate important synthetic reactions, such as asymmetric transformations. The ability to tailor these catalysts for specific reactions makes them valuable tools in organic synthesis .

Medicinal Chemistry

α-PEA derivatives find applications in medicinal chemistry. Researchers explore their potential as lead compounds for drug development. By modifying the α-PEA scaffold, novel bioactive molecules can be designed and tested for various therapeutic indications .

Other Synthetic Applications

Beyond the mentioned fields, α-PEA continues to inspire new advancements. Over the last decade, researchers have reported numerous interesting findings related to its synthesis, resolution, and applications. These developments contribute to our understanding of this versatile compound .

Propiedades

IUPAC Name |

[1-(2-phenylethyl)triazol-4-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10;/h1-5,8,15H,6-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRYYNKDYACAMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(N=N2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)

![1-methyl-7-((naphthalen-2-yloxy)methyl)-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2527004.png)

![1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2527009.png)